N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . It is used in the synthesis of more complex isoquinolines . The compound is characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .
Synthesis Analysis
The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a tetrahydroisoquinoline core, which is a common structure in many natural products and synthetic pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These reactions lead to the formation of the tetrahydroisoquinoline core .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Agents:
- Researchers have explored tetrahydroisoquinoline derivatives for their anti-inflammatory properties. These compounds may modulate immune responses and alleviate inflammation-related conditions .
- Tetrahydroisoquinolines exhibit broad-spectrum biological activity, making them valuable in antiviral and antifungal drug discovery. Their structural diversity allows for targeted modifications to enhance efficacy .
- 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, a related compound, has been isolated from Mucuna pruriens (used traditionally for Parkinson’s disease treatment). It acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
Synthetic Chemistry and Methodology
The synthesis of tetrahydroisoquinolines involves innovative methods. Our compound was synthesized using the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. These techniques have broader implications:
Pomeranz–Fritsch Process:- The Pomeranz–Fritsch–Bobbitt cyclization is a classical method for constructing the tetrahydroisoquinoline core. Researchers have explored its variations to access chiral derivatives with diverse biological activities .
HIV-1 Reverse Transcriptase Inhibition
- While not directly related to our compound, novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs have been designed as inhibitors of HIV-1 reverse transcriptase. These compounds hold promise for antiviral drug development .
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. It is known that the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a common structure in many bioactive molecules
Mode of Action
It is likely that the compound interacts with its targets through the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety . The adamantane-1-carboxamide group may also play a role in the interaction with the target. The resulting changes from these interactions are currently unknown and require further investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to other bioactive molecules, it is possible that this compound may affect similar pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the structural similarity to other bioactive molecules, it is possible that this compound may have similar effects
Eigenschaften
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5S/c1-30-21-10-19-3-5-26(15-20(19)11-22(21)31-2)32(28,29)6-4-25-23(27)24-12-16-7-17(13-24)9-18(8-16)14-24/h10-11,16-18H,3-9,12-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKKFCBNHODKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.